24:0 Lyso PC

Description

Properties

IUPAC Name |

[(2R)-2-hydroxy-3-tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-32(35)38-29-31(34)30-40-41(36,37)39-28-27-33(2,3)4/h31,34H,5-30H2,1-4H3/t31-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJMUADLQLZAGH-WJOKGBTCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301107420 | |

| Record name | 2-[[Hydroxy[(2R)-2-hydroxy-3-[(1-oxotetracosyl)oxy]propoxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301107420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(24:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

325171-59-3 | |

| Record name | 2-[[Hydroxy[(2R)-2-hydroxy-3-[(1-oxotetracosyl)oxy]propoxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325171-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[Hydroxy[(2R)-2-hydroxy-3-[(1-oxotetracosyl)oxy]propoxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301107420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Function of 24:0 Lyso-PC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidylcholine (B164491) (LPC), a class of bioactive lipid mediators, plays a crucial role in a multitude of cellular processes and has been implicated in the pathophysiology of various diseases. This technical guide focuses on a specific very long-chain species, 1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as 24:0 Lyso-PC or Lignoceroyl lysophosphatidylcholine. While research on the precise, direct functions of 24:0 Lyso-PC is ongoing, its role as a key biomarker in peroxisomal disorders is well-established. This document provides an in-depth overview of the known biological functions, metabolic pathways, and disease associations of 24:0 Lyso-PC, supported by quantitative data, experimental methodologies, and pathway diagrams to facilitate further research and drug development efforts.

Introduction to 24:0 Lyso-PC

24:0 Lyso-PC is a lysophospholipid distinguished by a saturated 24-carbon fatty acid (lignoceric acid) at the sn-1 position of the glycerol (B35011) backbone.[1] Lysophosphatidylcholines are generally found in small amounts in most tissues and are formed through the hydrolysis of phosphatidylcholine (PC).[1] They are recognized as important signaling molecules, influencing a wide range of biological activities from inflammation to cell proliferation.[2][3] The very long-chain nature of the acyl group in 24:0 Lyso-PC suggests a specialized role, particularly in the context of very long-chain fatty acid (VLCFA) metabolism.

Metabolic Pathways of 24:0 Lyso-PC

The metabolism of 24:0 Lyso-PC is integrated into the broader dynamics of glycerophospholipid metabolism, primarily involving its formation from its diacyl precursor and its subsequent conversion back to PC or to other signaling lipids.

2.1. Formation of 24:0 Lyso-PC

24:0 Lyso-PC is primarily generated from phosphatidylcholine containing lignoceric acid (PC(24:0/X)) through the enzymatic action of phospholipase A2 (PLA2).[2][4] This process, known as the Lands cycle, is a continuous de-acylation and re-acylation cycle that regulates the molecular species of phospholipids.[5][6] Another key enzyme, lecithin-cholesterol acyltransferase (LCAT), contributes to the formation of LPCs in blood plasma by transferring a fatty acid from PC to cholesterol.[2]

2.2. Catabolism and Conversion of 24:0 Lyso-PC

Once formed, 24:0 Lyso-PC can be re-acylated back to PC by the action of lysophosphatidylcholine acyltransferases (LPCATs), completing the Lands cycle.[4][5] Alternatively, it can be further metabolized by autotaxin, a lysophospholipase D, to generate lysophosphatidic acid (LPA), another potent lipid signaling molecule.[5][7]

References

- 1. hmdb.ca [hmdb.ca]

- 2. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. avantiresearch.com [avantiresearch.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

The Metabolic Nexus of 24:0 Lysophosphatidylcholine: A Technical Guide to its Synthesis, Catabolism, and Signaling Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceroyl lysophosphatidylcholine, or 24:0 Lyso PC (LPC(24:0)), is a lysophospholipid containing a saturated 24-carbon fatty acid (lignoceric acid) at the sn-1 position. While present in tissues in relatively small amounts, emerging research has highlighted its significant involvement in a range of physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the metabolic pathways, synthesis, and signaling functions of this compound, offering a valuable resource for researchers in lipidomics, cell signaling, and drug development.

Metabolic Pathway and Synthesis of this compound

The metabolism of this compound is intricately linked to the turnover of its parent molecule, phosphatidylcholine (PC). The primary routes of its synthesis and degradation are enzymatic, involving a series of phospholipases and acyltransferases.

Synthesis of this compound

This compound is primarily generated through the hydrolytic cleavage of a fatty acid from the sn-2 position of phosphatidylcholine containing lignoceric acid at the sn-1 position (PC(24:0/acyl)). This reaction is catalyzed by two main enzymes:

-

Phospholipase A2 (PLA2): This superfamily of enzymes specifically hydrolyzes the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid and the corresponding lysophospholipid.[1] The action of PLA2 on PC(24:0/acyl) directly yields this compound.

-

Lecithin-Cholesterol Acyltransferase (LCAT): Primarily found in blood plasma, LCAT catalyzes the transfer of the fatty acid from the sn-2 position of PC to cholesterol, forming cholesteryl esters and lysophosphatidylcholine.

Catabolism and Remodeling of this compound

The cellular levels of this compound are tightly regulated through several catabolic and remodeling pathways:

-

Reacylation to Phosphatidylcholine (Lands' Cycle): this compound can be re-esterified with an acyl-CoA to reform PC in a reaction catalyzed by lysophosphatidylcholine acyltransferases (LPCATs) . This reacylation process, a key part of the Lands' cycle, allows for the remodeling of the fatty acid composition of cellular membranes.[2] The substrate specificity of LPCATs for different acyl-CoAs, including 24:0-CoA, influences the rate of this conversion.

-

Hydrolysis by Lysophospholipase D (Autotaxin): this compound can be hydrolyzed by autotaxin (ATX) , an enzyme with lysophospholipase D activity, to produce lysophosphatidic acid (LPA) and choline.[3][4] This pathway is significant as LPA is a potent signaling molecule itself.

-

Two-Step Hydrolysis: Another catabolic route involves a two-step hydrolysis. First, a lysophospholipase removes the lignoceric acid, yielding glycerophosphocholine (GPC) . Subsequently, a glycerophosphodiester phosphodiesterase (GDPD) hydrolyzes GPC to release choline and glycerol-3-phosphate (G3P) .[5]

Below is a diagram illustrating the core metabolic pathways of this compound.

Quantitative Data of this compound

The concentration of this compound can vary significantly between healthy and diseased states, making it a potential biomarker for certain conditions. Below is a summary of reported quantitative data.

| Biological Matrix | Condition | Concentration (µmol/L) | Reference |

| Plasma | Healthy Controls | 0.04 - 0.28 | [6] |

| Zellweger Spectrum Disorders (ZSD) | 0.28 - 2.17 | [6] | |

| X-linked Adrenoleukodystrophy (ALD) Males | 0.11 - 0.99 | [6] | |

| X-linked Adrenoleukodystrophy (ALD) Females | 0.07 - 0.58 | [6] | |

| Cancer Cells | Melanoma Cells (acidic pH) | Increased levels reported | [7] |

| Rhabdomyosarcoma Cells | 20 µM showed no toxicity | [8] |

Experimental Protocols

Accurate quantification of this compound is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Lipid Extraction from Plasma/Serum

This protocol is a general guideline for the extraction of lipids, including this compound, from plasma or serum samples.

-

Sample Preparation: Thaw frozen plasma or serum samples on ice.

-

Solvent Preparation: Prepare a cold extraction solvent mixture, commonly chloroform/methanol (2:1, v/v) or methyl-tert-butyl ether (MTBE)/methanol (10:3, v/v).

-

Extraction:

-

To 100 µL of plasma/serum in a glass tube, add 2 mL of the cold extraction solvent.

-

Add an appropriate internal standard (e.g., a deuterated or 13C-labeled this compound) to each sample for accurate quantification.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Incubate on a shaker at 4°C for 30 minutes.

-

-

Phase Separation:

-

Add 0.5 mL of 0.9% NaCl solution to the mixture.

-

Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

-

-

Collection:

-

Carefully collect the lower organic phase (chloroform/methanol) or the upper organic phase (MTBE) containing the lipids.

-

Transfer the organic phase to a new clean tube.

-

-

Drying and Reconstitution:

-

Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

-

LC-MS/MS Quantification of this compound

This protocol outlines a typical LC-MS/MS method for the targeted quantification of this compound.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the lipids, followed by a re-equilibration step.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the detection of lysophosphatidylcholines.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification.

-

MRM Transition: The specific precursor-to-product ion transition for this compound is monitored. For LPCs, the product ion is often the phosphocholine (B91661) headgroup at m/z 184.1. The precursor ion for [LPC(24:0) + H]+ is m/z 608.5.

-

Internal Standard: A stable isotope-labeled internal standard, such as LPC(24:0)-d4 or LPC(24:0)-13C6, should be used to correct for matrix effects and variations in extraction and ionization efficiency.

-

The workflow for a typical lipidomics experiment involving this compound analysis is depicted below.

Signaling Pathways of this compound

Lysophosphatidylcholines, including this compound, are not merely metabolic intermediates but also act as signaling molecules that can influence a variety of cellular processes. They exert their effects primarily through interaction with specific cell surface receptors.

G-Protein Coupled Receptor 55 (GPR55) Signaling

LPCs have been identified as ligands for the G-protein coupled receptor GPR55. Activation of GPR55 by LPCs can initiate a signaling cascade that involves:

-

G-protein coupling: GPR55 is thought to couple primarily to Gα12/13 and Gαq proteins.[9][10]

-

Downstream effectors: Activation of these G-proteins leads to the stimulation of RhoA and Phospholipase C (PLC) .[9][11]

-

Second messengers: PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration ([Ca2+]i).[11]

The following diagram illustrates the GPR55 signaling pathway activated by LPC.

Toll-Like Receptor 4 (TLR4) Signaling

LPCs can also act as ligands for Toll-like receptor 4 (TLR4), a key receptor in the innate immune system.[1] The binding of LPC to TLR4 can trigger two distinct downstream signaling pathways:

-

MyD88-dependent pathway: This pathway leads to the early activation of the transcription factor NF-κB , resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[12][13]

-

TRIF-dependent pathway: This pathway can also lead to NF-κB activation, but it is primarily associated with the production of type I interferons (IFNs).[12][14]

The activation of TLR4 by LPCs is a critical mechanism by which these lipids can modulate inflammatory responses.

The diagram below outlines the TLR4 signaling cascade initiated by LPC.

Conclusion

This compound is a multifaceted lipid molecule with important roles in cellular metabolism and signaling. Its synthesis and degradation are tightly controlled by a network of enzymes, and its dysregulation is associated with several diseases, including peroxisomal disorders. The ability of this compound to activate signaling pathways through receptors like GPR55 and TLR4 underscores its potential as a therapeutic target and a biomarker. Further research into the specific roles of this compound in different cellular contexts will undoubtedly provide new insights into the complex world of lipid biology and its implications for human health and disease.

References

- 1. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 5. A choline-releasing glycerophosphodiesterase essential for phosphatidylcholine biosynthesis and blood stage development in the malaria parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. air.unimi.it [air.unimi.it]

- 8. Bioactive Lipids, LPC and LPA, are Novel Pro-metastatic Factors and Their Tissue Levels Increase in Response to Radio/Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liposomal lipopolysaccharide initiates TRIF-dependent signaling pathway independent of CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Selective TRIF-Dependent Signaling by a Synthetic Toll-Like Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine (LysoPC 24:0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine, also known as LysoPC(24:0), is a lysophospholipid containing a saturated 24-carbon fatty acid (lignoceric acid) at the sn-1 position.[1][2][3] Lysophospholipids are increasingly recognized as important signaling molecules involved in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for LysoPC(24:0), aimed at researchers and professionals in drug development and life sciences.

Chemical Structure and Properties

1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine is a glycerophosphocholine where the glycerol (B35011) backbone is esterified with lignoceric acid at the O-1 position and linked to a phosphocholine (B91661) moiety at the O-3 position.[4][5] The hydroxyl group at the sn-2 position is a defining feature of lysophosphatidylcholines.

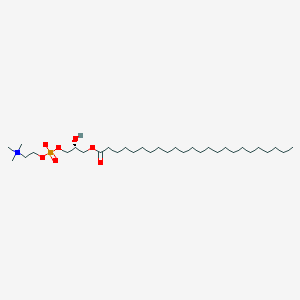

Chemical Structure:

Caption: Chemical structure of 1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine.

Physicochemical Data

| Property | Value | Reference |

| Chemical Formula | C₃₂H₆₆NO₇P | [1] |

| Molecular Weight | 607.84 g/mol | [1] |

| CAS Number | 325171-59-3 | [6] |

| Appearance | Solid | [7] |

| Solubility | Practically insoluble in water. | [5] |

| Storage Temperature | -20°C | [8] |

Biological Activity and Signaling Pathways

Lysophosphatidylcholines (LPCs), including LysoPC(24:0), are not merely metabolic intermediates but also active signaling molecules that can modulate various cellular processes. They are known to interact with specific G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), thereby influencing inflammation, immune responses, and metabolic regulation.

GPR119 Signaling Pathway

LysoPC(24:0) is an agonist for GPR119, a GPCR primarily expressed in the pancreas and gastrointestinal tract. Activation of GPR119 is linked to glucose homeostasis and insulin (B600854) secretion.

Caption: Activation of the GPR119 signaling pathway by LysoPC(24:0).

TLR4 Signaling Pathway

LysoPC(24:0) can also act as a ligand for Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. This interaction can trigger pro-inflammatory signaling cascades.

Caption: Activation of the TLR4 signaling pathway by LysoPC(24:0).

Experimental Protocols

Synthesis

General Chemoenzymatic Synthesis Workflow:

Caption: General workflow for the synthesis of LysoPC(24:0).

Purification

Purification of lysophospholipids is typically achieved using preparative high-performance liquid chromatography (HPLC). A normal-phase or reversed-phase column can be employed depending on the specific separation requirements.

General Preparative HPLC Protocol:

-

Column: A silica-based normal-phase or a C18 reversed-phase preparative column.

-

Mobile Phase:

-

Normal-Phase: A gradient of chloroform/methanol or hexane/isopropanol.

-

Reversed-Phase: A gradient of methanol/water or acetonitrile/water, often with a modifier like formic acid or ammonium (B1175870) acetate.

-

-

Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

-

Fraction Collection: Fractions corresponding to the peak of interest are collected.

-

Solvent Evaporation: The solvent is removed from the collected fractions to yield the purified product.

Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of LysoPC(24:0) in biological samples.

LC-MS/MS Experimental Workflow:

Caption: Workflow for the analysis of LysoPC(24:0) by LC-MS/MS.

Mass Spectrometry Parameters:

A common method for the detection of LysoPC(24:0) is through Multiple Reaction Monitoring (MRM) in positive ion mode. The characteristic transition is the fragmentation of the protonated molecule to the phosphocholine headgroup.

| Parameter | Value |

| Precursor Ion (m/z) | 608.5 |

| Product Ion (m/z) | 184.1 |

Mass Spectral Fragmentation:

The fragmentation of lysophosphatidylcholines in positive ion mode typically involves the neutral loss of the fatty acyl chain and the formation of a characteristic phosphocholine fragment. In negative ion mode, fragmentation can yield the fatty acid anion.

Macrophage Activation Assay

LysoPC(24:0) can modulate macrophage function. A typical experimental workflow to assess macrophage activation is outlined below.

Experimental Workflow for Macrophage Activation:

-

Cell Culture: Isolate and culture primary macrophages (e.g., bone marrow-derived macrophages or peritoneal macrophages) or use a macrophage cell line (e.g., RAW 264.7).

-

Stimulation: Treat the macrophages with varying concentrations of LysoPC(24:0) for a defined period (e.g., 4-24 hours). A vehicle control (e.g., ethanol (B145695) or BSA) should be included. A positive control, such as lipopolysaccharide (LPS), can also be used.[9][10]

-

Analysis of Activation Markers:

-

Cytokine Production: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA or multiplex assays.

-

Gene Expression: Analyze the expression of genes related to macrophage activation (e.g., Nos2, Tnf, Il6) by quantitative PCR (qPCR).

-

Phagocytosis Assay: Assess the phagocytic capacity of the macrophages by incubating them with fluorescently labeled particles (e.g., zymosan or E. coli) and quantifying uptake by flow cytometry or fluorescence microscopy.[2]

-

Cell Spreading: Observe changes in cell morphology and spreading using microscopy.[2]

-

Conclusion

1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine is a biologically active lysophospholipid with emerging roles in cellular signaling. This technical guide provides a foundational understanding of its chemical properties and biological functions, along with general experimental approaches for its study. Further research is warranted to fully elucidate its specific roles in health and disease, which may open new avenues for therapeutic intervention. The lack of detailed, publicly available protocols for its synthesis and purification highlights an area for future methodological development.

References

- 1. d-nb.info [d-nb.info]

- 2. Activation of peritoneal macrophages by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. frontiersin.org [frontiersin.org]

- 5. NP-MRD: Showing NP-Card for LysoPC(24:0) (NP0090931) [np-mrd.org]

- 6. CAS#:325171-59-3 | 1-LIGNOCEROYL-2-HYDROXY-SN-GLYCERO-3-PHOSPHOCHOLINE | Chemsrc [chemsrc.com]

- 7. 1-Lignoceroyl-2-myristoyl-sn-glycero-3-phosphocholine | C46H92NO8P | CID 53479431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lysophosphatidylcholine 24:0 (tetracosanoyl-1,2,3,4,5,6-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10496-0.005 [isotope.com]

- 9. Effects of inflammation products on immune systems: Lysophosphatidylcholine stimulates macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Discovery and History of Very-Long-Chain Lysophospholipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain lysophospholipids (VLC-LPLs) are a unique class of lipids characterized by a glycerol (B35011) backbone, a polar head group, a single fatty acyl chain of 22 carbons or more, and a free hydroxyl group. For many years, their existence was largely inferred from the presence of very-long-chain fatty acids (VLCFAs) in complex lipids and the known pathways of phospholipid metabolism. However, recent advancements in lipidomics, particularly in mass spectrometry, have brought these once-obscure molecules into the spotlight, revealing their critical roles in cellular signaling, membrane structure, and the pathophysiology of various diseases. This technical guide provides an in-depth exploration of the discovery, history, quantitative analysis, and biological significance of VLC-LPLs.

Discovery and Historical Perspective

The history of VLC-LPLs is intrinsically linked to the broader discoveries of lipids and their metabolic pathways.

Early Lipid Discoveries

The journey into the world of lipids began in the 19th century with the work of scientists like Michel Eugène Chevreul, who first identified and named several fatty acids and cholesterol.[1] The term "lipide" (later "lipid") was coined in 1923 by the French pharmacologist Gabriel Bertrand.[2] The fundamental pathways of phospholipid metabolism, including the de novo Kennedy pathway for phospholipid synthesis (described in 1956) and the remodeling Lands cycle (proposed in 1958), provided the theoretical framework for the existence of lysophospholipids as metabolic intermediates.[3]

The Emergence of Very-Long-Chain Fatty Acids

In the latter half of the 20th century, attention turned to the diversity of fatty acid chains. The identification of very-long-chain fatty acids (VLCFAs), fatty acids with 22 or more carbon atoms, in various tissues, particularly the brain and retina, hinted at the existence of more complex lipids containing these extended acyl chains.[4] The discovery that defects in VLCFA metabolism were central to severe genetic disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome further spurred interest in this area.[5][6] In these conditions, the accumulation of VLCFAs was a key diagnostic marker, and it was logical to assume that these VLCFAs were incorporated into various lipid species, including phospholipids (B1166683) and their lysophospholipid derivatives.

Identification of VLC-LPLs and Key Milestones

The direct identification and characterization of VLC-LPLs were challenging due to their low abundance and the technical limitations of early analytical methods. The advent of soft ionization techniques in mass spectrometry, such as electrospray ionization (ESI), revolutionized lipid analysis.

A significant breakthrough in the field was the characterization of the enzyme α/β-hydrolase domain-containing 12 (ABHD12). Initially, the function of this enzyme was poorly understood. However, genetic studies linked mutations in the ABHD12 gene to a rare neurodegenerative disorder called PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract).[7] Subsequent lipidomic analyses of mouse models lacking the ABHD12 enzyme revealed a massive accumulation of a specific class of VLC-LPLs: very-long-chain lysophosphatidylserines (VLC-lyso-PS).[7][8] This finding definitively established ABHD12 as a major lipase (B570770) for VLC-lyso-PS in the brain.[7][8]

Biochemical studies further demonstrated that ABHD12 has a strong substrate preference for lysophospholipids containing very-long-chain fatty acids (≥C22).[3] This discovery provided a direct link between a specific class of VLC-LPLs and a human disease, solidifying their physiological importance.

More recently, VLC-lysophosphatidylcholines (VLC-LPCs), such as C26:0-LPC, have been identified as sensitive biomarkers for peroxisomal disorders like X-ALD, often outperforming the measurement of free VLCFAs in diagnostic screening.[9]

Quantitative Data of VLC-LPLs

The concentration of VLC-LPLs varies significantly between different tissues and biological fluids. The following tables summarize available quantitative data, primarily focusing on species that have been identified as biomarkers or are implicated in specific biological processes.

| VLC-LPL Species | Tissue/Fluid | Condition | Concentration Range | Citation |

| C24:0-lysophosphatidylcholine (C24:0-LPC) | Human Plasma | Control | ~0.175 µmol/L (borderline cutoff) | [10] |

| C26:0-lysophosphatidylcholine (C26:0-LPC) | Human Plasma | Control | < 0.15 µmol/L | [10] |

| C26:0-lysophosphatidylcholine (C26:0-LPC) | Dried Blood Spot | Newborn Screening (cutoff) | 0.08 µmol/L (borderline) | [10] |

| Very-Long-Chain Lysophosphatidylserines (VLC-lyso-PS) | Mouse Brain | ABHD12 Knockout | Massively increased vs. Wild-Type | [7][8] |

Note: Absolute concentrations of many VLC-LPL species are not yet well-established in the literature and are an active area of research. The data presented here are based on studies identifying these lipids as biomarkers and may represent cutoff values rather than mean concentrations in a healthy population.

Experimental Protocols

The analysis of VLC-LPLs requires specialized techniques for their extraction, separation, and detection due to their low abundance and amphipathic nature.

Lipid Extraction from Brain Tissue (Modified Folch Method)

This protocol is a widely used method for the extraction of total lipids from brain tissue.

Materials:

-

Fresh or frozen brain tissue

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Orbital shaker

-

Rotary evaporator or nitrogen stream

Procedure:

-

Weigh approximately 100 g of fresh or chopped brain tissue.

-

Add the tissue to a homogenizer with a 2:1 (v/v) mixture of chloroform:methanol to a final volume that is 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 ml of solvent).[11]

-

Homogenize the tissue until a uniform consistency is achieved.

-

Transfer the homogenate to a flask and agitate on an orbital shaker for 15-20 minutes at room temperature.[11]

-

Separate the liquid phase from the solid residue by either filtration or centrifugation.

-

To the collected liquid, add 0.2 volumes of 0.9% NaCl solution (e.g., 4 ml for every 20 ml of extract).[11]

-

Vortex the mixture for several seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate phase separation.

-

Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.

-

Evaporate the chloroform from the lower phase using a rotary evaporator or under a stream of nitrogen.

-

The resulting lipid extract can be stored under an inert gas at -20°C or below for further analysis.

Solid-Phase Extraction (SPE) for Lysophospholipid Enrichment

SPE can be used to enrich for lysophospholipids from a total lipid extract.

Materials:

-

Silica-based SPE cartridge

-

Total lipid extract

-

Chloroform

-

Acetone

-

Methanol

-

Solvents for elution (e.g., chloroform:methanol mixtures of increasing polarity)

Procedure:

-

Condition the SPE cartridge by washing with a non-polar solvent (e.g., chloroform).

-

Dissolve the dried lipid extract in a small volume of the initial mobile phase (e.g., chloroform).

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with solvents of increasing polarity to elute different lipid classes. Neutral lipids can be eluted with chloroform and acetone.

-

Elute the lysophospholipid fraction using a more polar solvent mixture, such as chloroform:methanol (e.g., 1:1 v/v).

-

Collect the eluate containing the enriched lysophospholipids.

-

Evaporate the solvent under a stream of nitrogen.

LC-MS/MS Analysis of VLC-LPLs

Liquid chromatography-tandem mass spectrometry is the gold standard for the separation and quantification of VLC-LPL species.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Reversed-phase C18 column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Reconstitute the dried lipid extract (or the enriched lysophospholipid fraction) in the initial mobile phase.

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Use a gradient elution program with a mobile phase system typically consisting of an aqueous solvent with a modifier (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent mixture (e.g., acetonitrile/isopropanol).

-

The gradient is programmed to gradually increase the proportion of the organic solvent to elute lipids based on their hydrophobicity. Longer acyl chains will have longer retention times.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the ESI source.

-

For VLC-LPCs, analysis is often performed in positive ion mode, monitoring for the characteristic precursor ion of m/z 184, which corresponds to the phosphocholine (B91661) head group.

-

For VLC-lyso-PS, analysis is typically done in negative ion mode, monitoring for the neutral loss of the serine head group (87 Da).

-

Quantification is achieved by comparing the peak area of the analyte to that of an appropriate internal standard (e.g., a deuterated or odd-chain VLC-LPL).

-

References

- 1. History | Cyberlipid [cyberlipid.gerli.com]

- 2. Celebrating 100 years of the term ‘lipid’ [asbmb.org]

- 3. Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophospholipid receptors in neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of Phospholipids with Very Long Chain Fatty Acids in Brewer's Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Modulation of l-α-Lysophosphatidylinositol/GPR55 Mitogen-activated Protein Kinase (MAPK) Signaling by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysophospholipids: A Potential Drug Candidates for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. L-α-lysophosphatidylinositol meets GPR55: a deadly relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 24:0 Lyso PC: A Potential Biomarker in Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are a class of lipids that are increasingly being recognized for their roles as signaling molecules and potential biomarkers in a variety of diseases. Among them, 24:0 lysophosphatidylcholine (B164491) (24:0 Lyso PC), a species containing the very-long-chain fatty acid (VLCFA) lignoceric acid, has emerged as a particularly promising biomarker, most notably for peroxisomal disorders. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its association with various diseases, quantitative data, experimental protocols for its analysis, and its involvement in cellular signaling pathways.

This compound as a Biomarker in Peroxisomal Disorders

The most well-established role of this compound as a biomarker is in the diagnosis and screening of peroxisomal disorders, a group of genetic diseases characterized by defects in peroxisome biogenesis or function. The accumulation of VLCFAs is a hallmark of these disorders, and this compound has proven to be a sensitive and specific indicator of this accumulation.

1.1. X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, leading to the accumulation of VLCFAs. Elevated levels of C26:0-LPC are a primary biomarker for X-ALD, and recent studies have shown that 24:0-LPC is also significantly elevated and serves as a reliable diagnostic marker.[1][2] The measurement of both C26:0-LPC and C24:0-LPC in dried blood spots (DBS) has been successfully implemented in newborn screening programs for X-ALD.[1][2]

1.2. Zellweger Spectrum Disorders (ZSD)

ZSDs are a group of autosomal recessive disorders caused by mutations in PEX genes, leading to impaired peroxisome biogenesis. Similar to X-ALD, ZSD patients exhibit elevated levels of VLCFAs. Studies have demonstrated that plasma concentrations of 24:0-LPC and C26:0-LPC are significantly higher in ZSD patients compared to healthy controls, making them valuable biomarkers for diagnosis.[1][3] In fact, the highest concentrations of C24:0- and C26:0-LPC are often observed in ZSD patients.[1]

1.3. Other Peroxisomal Disorders

Elevated levels of VLCFA-LysoPCs, including this compound, have also been reported in other peroxisomal disorders such as acyl-CoA oxidase 1 (ACOX1) deficiency and multifunctional protein (HSD17B4) defect.[2]

Quantitative Data of this compound in Disease

The following tables summarize the quantitative data on this compound levels in various peroxisomal disorders compared to control individuals. These values are typically measured in plasma or dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Plasma 24:0-LPC Concentrations in Peroxisomal Disorders

| Cohort | N | Median 24:0-LPC (μmol/L) | Range (μmol/L) |

| Controls | 407 | - | - |

| All Patients | 340 | - | - |

| Male ALD | 155 | - | - |

| Female ALD | 77 | - | - |

| ZSD | 61 | - | 0.28 - 2.17 |

| Unclassified PD | 47 | - | - |

Data adapted from a study including 330 individuals with peroxisomal β-oxidation deficiency and 407 controls.[1][3] Specific median values for all groups were not provided in the source material.

Table 2: Diagnostic Accuracy of Very Long-Chain LPCs

| Biomarker | Diagnostic Accuracy |

| C26:0-LPC | 98.8% |

| C24:0-LPC | 98.4% |

| C26:0/C22:0 and C24:0/C22:0 ratios combined | 98.1% |

This data highlights the high diagnostic accuracy of C24:0-LPC, comparable to that of C26:0-LPC.[1][3]

This compound in Other Diseases

While the link between this compound and peroxisomal disorders is strong, emerging evidence suggests its potential as a biomarker in other conditions as well.

-

Aging: One study found that LPC 24:0 levels in aged mice were lower compared to young mice, suggesting a potential role as a biomarker for aging.[4] However, another study observed that plasma levels of this compound were elevated during normal aging in humans.[5][6]

-

Alzheimer's Disease (AD): The same study that observed increased this compound in aging also found that its levels were even more elevated in patients with AD, suggesting it might be involved in the disease process or serve as a marker of accelerated aging in AD.[5][6]

-

Drug-Induced Hepatic Phospholipidosis: A study identified decreased levels of several LPC species, including those with long-chain fatty acids, as potential plasma biomarkers for drug-induced hepatic phospholipidosis.[7]

-

Cardiovascular Disease: While not specific to this compound, alterations in the levels of various LPC species have been associated with cardiovascular disease.[8]

Experimental Protocols

The quantitative analysis of this compound is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a general methodology based on common practices.

4.1. Sample Preparation (from Plasma or Dried Blood Spots)

-

Extraction: Lipids, including this compound, are extracted from the biological matrix (e.g., plasma, DBS punch) using a solvent system, typically a mixture of organic solvents like methanol, chloroform, or isopropanol.

-

Internal Standard: A deuterated or ¹³C-labeled internal standard of this compound (e.g., this compound-d4) is added at the beginning of the extraction process to account for variations in extraction efficiency and instrument response.[9][10]

-

Protein Precipitation: For plasma samples, a protein precipitation step is often included by adding a solvent like acetonitrile.

-

Centrifugation and Supernatant Collection: The sample is centrifuged to pellet proteins and other debris, and the supernatant containing the lipids is collected.

-

Drying and Reconstitution: The supernatant may be dried down under a stream of nitrogen and then reconstituted in a solvent compatible with the LC mobile phase.

4.2. LC-MS/MS Analysis

-

Chromatographic Separation: The extracted lipids are separated using a liquid chromatography system, typically employing a C8 or C18 reversed-phase column. A gradient elution with mobile phases containing solvents like methanol, acetonitrile, and water with additives such as formic acid and ammonium (B1175870) formate (B1220265) is used to achieve separation.

-

Mass Spectrometric Detection: The separated lipids are introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor a specific precursor-to-product ion transition for this compound and its internal standard. For example, for this compound, the precursor ion would be its [M+H]⁺, and a characteristic product ion (e.g., m/z 184, corresponding to the phosphocholine (B91661) headgroup) would be monitored.

-

Data Analysis: The peak areas of the analyte (this compound) and the internal standard are used to calculate the concentration of this compound in the original sample.

Signaling Pathways and Biological Function

The precise signaling pathways and biological functions of this compound are still under investigation. However, LPCs, in general, are known to be bioactive molecules with diverse effects.

5.1. Formation of this compound

This compound is formed through the hydrolysis of phosphatidylcholine (PC) containing a 24:0 fatty acyl chain at the sn-1 or sn-2 position by the enzyme phospholipase A2 (PLA₂).[11][12] It can also be generated in plasma by the action of lecithin-cholesterol acyltransferase (LCAT).[11]

Caption: Formation of this compound via Phospholipase A2.

5.2. Pro- and Anti-inflammatory Effects

LPCs can have both pro- and anti-inflammatory properties, and these effects can be context-dependent.[4] Some studies suggest that LPCs can activate inflammatory signaling pathways, while others indicate they can have protective, anti-inflammatory roles.[11][13] The specific role of this compound in inflammation is an area of active research.

5.3. Receptor-Mediated Signaling

LPCs can act as signaling molecules by binding to specific G protein-coupled receptors (GPCRs), such as G2A, GPR4, and GPR17, as well as Toll-like receptors (TLRs).[14] Activation of these receptors can trigger various downstream signaling cascades involved in processes like cell migration, inflammation, and apoptosis.[14][15]

Caption: Potential Receptor-Mediated Signaling of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.

Caption: Experimental Workflow for this compound Quantification.

Conclusion

This compound has been firmly established as a sensitive and specific biomarker for peroxisomal disorders, particularly X-ALD and ZSD. Its inclusion in newborn screening panels is a testament to its clinical utility. While its role in other diseases such as Alzheimer's and drug-induced liver injury is still being elucidated, it represents a promising area of investigation. Further research into the specific signaling pathways and biological functions of this compound will be crucial to fully understand its role in health and disease and to explore its potential as a therapeutic target. The methodologies for its quantification are well-established, providing a robust platform for its continued study in both research and clinical settings.

References

- 1. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Phospholipases and Reactive Oxygen Species Derived Lipid Biomarkers in Healthy and Diseased Humans and Animals – A Focus on Lysophosphatidylcholine [frontiersin.org]

- 5. Alterations in the Plasma Levels of Specific Choline Phospholipids in Alzheimer’s Disease Mimic Accelerated Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 7. Glucosylceramide and Lysophosphatidylcholines as Potential Blood Biomarkers for Drug-Induced Hepatic Phospholipidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Lysophosphatidylcholine 24:0 (tetracosanoyl-12,12,13,13-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-10497-0.001 [isotope.com]

- 10. Lyso-PC 24:0 (tetracosanoyl-1,2,3,4,5,6-¹³Câ, 99%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. hmdb.ca [hmdb.ca]

- 12. avantiresearch.com [avantiresearch.com]

- 13. Emerging Role of Phospholipids and Lysophospholipids for Improving Brain Docosahexaenoic Acid as Potential Preventive and Therapeutic Strategies for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ptfarm.pl [ptfarm.pl]

An In-depth Technical Guide on 24:0 Lysophosphatidylcholine (LPC 24:0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

24:0 Lysophosphatidylcholine (LPC 24:0), also known as lignoceroyl lysophosphatidylcholine, is a species of lysophospholipid containing the very-long-chain saturated fatty acid lignoceric acid (24:0) esterified at the sn-1 position of the glycerol (B35011) backbone. As a minor component of cellular membranes and circulating lipids, LPC 24:0 is increasingly recognized for its role in various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the natural sources, endogenous levels, and analytical methodologies for LPC 24:0, as well as insights into its metabolic pathways and signaling functions.

Natural Sources and Endogenous Levels of 24:0 Lyso PC

LPC 24:0 is an endogenous metabolite found in various biological matrices. Its presence is a result of the ongoing remodeling of cellular membranes and lipoprotein metabolism. While lignoceric acid itself can be derived from dietary sources like groundnut oil, the majority of LPC 24:0 is formed through endogenous enzymatic pathways.[1]

Quantitative Data on Endogenous Levels

The concentration of LPC 24:0 varies across different biological fluids and tissues. The following tables summarize the currently available quantitative data.

Table 1: Endogenous Levels of this compound in Human Biological Fluids

| Biological Matrix | Species | Condition | Concentration (µM) | Citation |

| Blood | Human | Healthy Adult (>18 years old) | 0.12 ± 0.08 | [2] |

| Dried Blood Spot (DBS) | Human | Neonates (0–1 month) | Median: 0.137 | |

| Dried Blood Spot (DBS) | Human | Infants (>1m–1year) | Median: 0.108 | |

| Dried Blood Spot (DBS) | Human | Children & Adolescents (>1–18 years) | Median: 0.085 | |

| Dried Blood Spot (DBS) | Human | Adults (>18 years) | Median: 0.093 |

Table 2: Endogenous Levels of this compound in Animal Tissues

| Biological Matrix | Species | Condition | Observation | Citation |

| Kidney | Mouse | Aged | Significantly decreased compared to young mice | [3] |

| Heart | Mouse | Aged | Significantly decreased compared to young mice | [3] |

Note: Direct quantitative comparison for animal tissues is limited in the current literature.

Biosynthesis and Metabolism of this compound

The metabolism of LPC 24:0 is intricately linked to the turnover of phosphatidylcholines (PCs) containing lignoceric acid.

Biosynthesis

LPC 24:0 is primarily generated through the enzymatic hydrolysis of phosphatidylcholines containing a 24:0 acyl chain, such as PC(16:0/24:0) or PC(18:0/24:0). Two main enzymes are responsible for this conversion:

-

Phospholipase A₂ (PLA₂): This superfamily of enzymes catalyzes the hydrolysis of the fatty acid at the sn-2 position of a glycerophospholipid, yielding a lysophospholipid and a free fatty acid. The specificity of different PLA₂ isoforms for very-long-chain fatty acid-containing PCs is an area of ongoing research.[2][4]

-

Lecithin-Cholesterol Acyltransferase (LCAT): In blood plasma, LCAT, which is primarily associated with high-density lipoprotein (HDL), catalyzes the transfer of a fatty acid from the sn-2 position of PC to cholesterol, forming a cholesteryl ester and a lysophospholipid.[2][5] The activity of LCAT can be influenced by the structure and fluidity of the PC substrate.[6][7]

Catabolism

The levels of LPC 24:0 are tightly regulated through its conversion back to PC or its degradation.

-

Lysophosphatidylcholine Acyltransferase (LPCAT): These enzymes catalyze the reacylation of lysophosphatidylcholines at the sn-2 position using an acyl-CoA as the donor. This process, part of the Lands cycle, is crucial for membrane remodeling and maintaining low cellular concentrations of lysophospholipids.[8][9] Several LPCAT isoforms exist, with varying substrate specificities for both the lysophospholipid and the acyl-CoA.

-

Lysophospholipases: These enzymes can hydrolyze the remaining fatty acyl chain from the lysophospholipid, producing glycerophosphocholine and a free fatty acid.

Signaling Pathways of this compound

Lysophosphatidylcholines, as a class, are recognized as important signaling molecules that can influence a variety of cellular processes. While research specifically on LPC 24:0 is still emerging, the general signaling mechanisms of LPCs are thought to involve the following:

G Protein-Coupled Receptors (GPCRs)

Several orphan GPCRs have been identified as receptors for lysophospholipids, including:

-

GPR4, GPR55, and GPR119: These receptors are implicated in various physiological processes, including inflammation, immune response, and metabolic regulation.[2][10] The binding of LPCs to these receptors can trigger downstream signaling cascades, often involving changes in intracellular calcium levels or cyclic AMP (cAMP) production.[11] The specific affinity and signaling outcomes for LPC 24:0 on these receptors are not yet fully characterized.

Toll-Like Receptors (TLRs)

LPCs have been shown to interact with TLRs, particularly TLR2 and TLR4.[2] This interaction can modulate inflammatory responses. LPCs can act as dual-activity ligands, either activating TLR signaling to promote inflammation or, in some contexts, inhibiting TLR-mediated signaling, thereby exerting anti-inflammatory effects.[12]

Experimental Protocols

Accurate quantification of LPC 24:0 requires robust analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

The choice of sample preparation method is critical for accurate lipid analysis. The goal is to efficiently extract lipids while minimizing degradation and contamination.

1. Liquid-Liquid Extraction (LLE):

-

Folch Method: A classic method using a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture.

-

Homogenize tissue or mix liquid sample with 20 volumes of chloroform:methanol (2:1).

-

Vortex thoroughly and incubate at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the layers.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

-

-

Bligh-Dyer Method: A modification of the Folch method, suitable for samples with high water content. It uses a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase extraction followed by the addition of more chloroform and water to induce phase separation.

-

Methyl-tert-butyl ether (MTBE) Extraction: A safer alternative to chloroform.

-

Add methanol to the sample.

-

Add MTBE and vortex.

-

Induce phase separation by adding water.

-

Centrifuge and collect the upper organic phase.[13]

-

2. Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and fractionation of lipid classes. Various sorbents are available depending on the desired separation.

3. Methanol Precipitation: A simple and rapid method for protein precipitation and lipid extraction from plasma or serum.

- Add a large volume of cold methanol to the sample.

- Vortex and incubate on ice.

- Centrifuge to pellet the precipitated proteins.

- The supernatant containing the lipids can be directly analyzed or further processed.[14]

Internal Standards: The use of a stable isotope-labeled internal standard, such as this compound-d4 or ¹³C₆-labeled this compound, is crucial for accurate quantification to correct for matrix effects and variations in extraction efficiency and instrument response.[15]

LC-MS/MS Analysis

Liquid Chromatography (LC):

-

Column: Reversed-phase columns (e.g., C8 or C18) are commonly used for separating LPC species.

-

Mobile Phases:

-

Mobile Phase A: Typically an aqueous solution with a modifier like ammonium (B1175870) formate (B1220265) or formic acid.

-

Mobile Phase B: An organic solvent mixture, such as acetonitrile/isopropanol, also with a modifier.

-

-

Gradient Elution: A gradient from a lower to a higher concentration of the organic mobile phase is used to elute the lipids based on their hydrophobicity.

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of LPCs.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the most common mode for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of LPC 24:0) and a specific product ion (a characteristic fragment).

-

Precursor Ion (m/z): For [M+H]⁺ of LPC 24:0, the m/z is approximately 608.5.

-

Product Ion (m/z): The characteristic phosphocholine (B91661) headgroup fragment has an m/z of 184.1. The transition monitored is therefore m/z 608.5 → 184.1.

-

Conclusion

24:0 Lysophosphatidylcholine is an important very-long-chain lysophospholipid with emerging roles in cellular signaling and disease. This technical guide has summarized the current knowledge on its natural sources, endogenous levels, metabolism, and signaling pathways. The provided experimental workflows offer a starting point for researchers aiming to quantify and study this molecule. Further research is needed to fully elucidate the specific functions of LPC 24:0 in health and disease, particularly its interactions with specific receptors and its role in different tissues. Such studies will be crucial for understanding its potential as a biomarker and a therapeutic target.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. hmdb.ca [hmdb.ca]

- 3. chem.yonsei.ac.kr [chem.yonsei.ac.kr]

- 4. Structural basis of phosphatidylcholine recognition by the C2–domain of cytosolic phospholipase A2α | eLife [elifesciences.org]

- 5. uniprot.org [uniprot.org]

- 6. Phosphatidylcholine fluidity and structure affect lecithin:cholesterol acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of sn-2 acyl group of phosphatidylcholine in determining the positional specificity of lecithin-cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lysophospholipid Acyltransferases and Arachidonate Recycling in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Lysophosphatidylcholine and its phosphorothioate analogues potentiate insulin secretion via GPR40 (FFAR1), GPR55 and GPR119 receptors in a different manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lysophosphatidylcholine 24:0 (tetracosanoyl-1,2,3,4,5,6-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10496-0.005 [isotope.com]

An In-depth Technical Guide to the Interaction of 24:0 Lyso PC with Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignoceroyl lysophosphatidylcholine (B164491) (24:0 Lyso PC) is a bioactive lysophospholipid characterized by a long 24-carbon saturated acyl chain. Its unique structure imparts distinct physicochemical properties that govern its interaction with cellular membranes, leading to significant biological consequences. This technical guide provides a comprehensive overview of the mechanisms by which this compound perturbs cell membrane integrity, induces cytotoxicity, and activates intracellular signaling cascades. Detailed experimental protocols for assessing these interactions and quantitative data from relevant studies are presented to serve as a resource for researchers in the fields of biochemistry, cell biology, and drug development.

Introduction

Lysophosphatidylcholines (LPCs) are metabolites of phosphatidylcholines, formed through the action of phospholipase A2 (PLA2).[1] They consist of a glycerol (B35011) backbone, a single acyl chain, and a phosphocholine (B91661) headgroup. The length and saturation of the acyl chain are critical determinants of the biological activity of LPCs.[2] this compound, containing a 24-carbon saturated lignoceric acid, is classified as a very long-chain lysophospholipid.[3] These molecules are known to act as detergents and can integrate into cell membranes, altering their fluidity and permeability.[4][5] Understanding the specific interactions of this compound with cell membranes is crucial for elucidating its role in both physiological and pathological processes, including its potential applications in drug delivery systems.[6]

Mechanisms of this compound Interaction with Cell Membranes

The primary mechanism by which this compound interacts with cell membranes is through its amphipathic nature. The single long, saturated acyl chain gives the molecule a cone-like shape, which induces positive curvature strain when inserted into the lipid bilayer. This disruption of the membrane's lamellar structure can lead to several downstream effects:

-

Increased Membrane Permeability: The integration of this compound into the membrane creates transient pores and defects, leading to increased permeability to ions and small molecules that are normally excluded.[7][8] This can disrupt cellular homeostasis by causing an influx of ions like Ca2+ and leakage of intracellular components.[9] Saturated LPC species, in particular, have been shown to increase plasma membrane permeability at concentrations above 20 µM.[2]

-

Membrane Destabilization and Lysis: At higher concentrations, the detergent-like properties of this compound can lead to the complete solubilization of the membrane, resulting in cell lysis. This cytotoxic effect is a direct consequence of the physical disruption of the lipid bilayer.[10]

-

Alteration of Membrane Fluidity and Protein Function: The incorporation of the rigid, saturated 24-carbon chain can alter the local lipid environment, affecting membrane fluidity. This can, in turn, modulate the function of embedded membrane proteins, such as ion channels and receptors.

dot

Caption: Mechanism of this compound interaction with the cell membrane.

Cellular Consequences of Membrane Interaction

The perturbation of the cell membrane by this compound initiates a cascade of cellular events, often culminating in cytotoxicity and the activation of specific signaling pathways.

Cytotoxicity and Apoptosis

Exposure of cells to LPCs can induce cytotoxicity through both necrotic and apoptotic pathways.[11] The initial loss of membrane integrity can lead to necrosis, characterized by cell swelling and lysis.[12] Concurrently, LPCs can trigger programmed cell death (apoptosis) through various signaling cascades.

Key events in LPC-induced apoptosis include:

-

Mitochondrial Dysfunction: LPCs can cause a decrease in the mitochondrial membrane potential.[13]

-

Caspase Activation: The apoptotic cascade is often mediated by the activation of effector caspases, such as caspase-3.[13] LPCs have been shown to induce caspase-3 activation, a key step in the execution phase of apoptosis.[13]

Signaling Pathway Activation

LPCs are not merely disruptive agents; they are also signaling molecules that can activate specific intracellular pathways.[3]

-

MAPK Pathway: Lysophosphatidylcholine can activate the p38 MAPK pathway, which is involved in cellular stress responses and can contribute to apoptosis.[13][14]

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway, which is crucial for cell survival, can be modulated by LPCs. Inhibition of this pathway has been shown to attenuate LPC-induced apoptosis.[11]

-

Reactive Oxygen Species (ROS) Production: LPCs can stimulate the production of intracellular ROS, leading to oxidative stress, which in turn can damage cellular components and trigger cell death pathways.[11][15]

-

Inflammatory Signaling: LPCs can induce the production and secretion of inflammatory cytokines, such as IL-8, contributing to an inflammatory response.[11][16]

dot

Caption: Signaling pathways activated by this compound.

Quantitative Data on LPC-Induced Effects

The following tables summarize quantitative data from studies on the effects of various LPC species on cells. While specific data for this compound is limited in the public domain, these tables provide a reference for the concentration-dependent effects of structurally similar LPCs.

Table 1: Cytotoxicity of Lysophosphatidylcholine

| Cell Line | LPC Species | Concentration | Effect | Reference |

|---|---|---|---|---|

| Eahy926 Endothelial Cells | Mixed | >50 µg/ml | Evident Cytotoxicity | [11] |

| Eahy926 Endothelial Cells | Mixed | ~50.73 µg/ml | IC50 | [11] |

| Human Neutrophils | Saturated LPCs | >20 µM | Increased Membrane Permeability |[2] |

Table 2: LPC-Induced Signaling and Inflammatory Responses

| Cell Line | LPC Species | Concentration | Effect | Reference |

|---|---|---|---|---|

| THP-1 Monocytic Cells | Mixed | 15 µmol/L | >8-fold increase in PKD phosphorylation at 2 min | [14] |

| Eahy926 Endothelial Cells | Mixed | 20 µg/ml | IL-8 secretion increased to 119.2 pg/ml (from 58.8 pg/ml) | [11] |

| Eahy926 Endothelial Cells | Mixed | 40 µg/ml | IL-8 secretion increased to 219.7 pg/ml | [11] |

| Eahy926 Endothelial Cells | Mixed | 60 µg/ml | IL-8 secretion increased to 206.9 pg/ml |[11] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound's interaction with cell membranes. Below are representative protocols for key experiments.

Membrane Integrity and Cytotoxicity Assays

a) Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture supernatant upon membrane damage.[12][17]

-

Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of lysed cells.[18]

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with varying concentrations of this compound for the desired time.

-

Include controls: untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).[18]

-

Transfer an aliquot of the culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture (containing substrate and cofactor) to each well.[18]

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add a stop solution.[18]

-

Measure the absorbance at 490 nm using a microplate reader.[18]

-

Calculate percentage cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.

-

dot

Caption: Workflow for the LDH cytotoxicity assay.

b) Propidium Iodide (PI) Uptake Assay

This flow cytometry-based assay identifies cells with compromised membrane integrity.

-

Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It enters cells with damaged membranes and binds to DNA, emitting a red fluorescence.[19][20]

-

Procedure:

-

Culture and treat cells with this compound as described for the LDH assay.

-

Harvest the cells (including any detached cells from the supernatant).

-

Wash the cells with PBS.

-

Resuspend the cells in a staining buffer containing PI (e.g., 40 µg/ml) and RNase (100 µg/ml).[21]

-

Incubate for 15-30 minutes at room temperature or 37°C in the dark.[21]

-

Analyze the cells immediately by flow cytometry, detecting the fluorescence in the red channel (e.g., excitation 535 nm, emission 617 nm).[20]

-

The percentage of PI-positive cells represents the population with lost membrane integrity.

-

Apoptosis Assays

a) Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Principle: Cell lysates are incubated with a caspase-3 substrate, such as DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays).[22] Cleavage of the substrate by active caspase-3 releases a chromophore (pNA) or a fluorophore (AMC), which can be quantified.[23]

-

Procedure (Colorimetric):

-

Treat cells with this compound to induce apoptosis.

-

Lyse the cells using a chilled lysis buffer.

-

Centrifuge the lysate to pellet debris and collect the supernatant.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate (DEVD-pNA) to each well to start the reaction.

-

Incubate the plate at 37°C for 1-2 hours.[24]

-

Measure the absorbance at 405 nm.

-

The increase in absorbance is proportional to the caspase-3 activity.

-

dot

References

- 1. mdpi.com [mdpi.com]

- 2. Acyl chain-dependent effect of lysophosphatidylcholine on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. avantiresearch.com [avantiresearch.com]

- 5. academic.oup.com [academic.oup.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Investigating How Lysophosphatidylcholine and Lysophosphatidylethanolamine Enhance the Membrane Permeabilization Efficacy of Host Defense Peptide Piscidin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Perturbation by lysophosphatidylcholine of membrane permeability in cultured vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 13. Lysophosphatidylcholine-induced cytotoxicity and protection by heparin in mouse brain bEND.3 endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lysophosphatidylcholine Activates a Novel PKD2-Mediated Signaling Pathway That Controls Monocyte Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lysophosphatidylcholine induces endothelial cell injury by nitric oxide production through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lysophosphatidylcholine induces inflammatory activation of human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]

- 21. Protocols [moorescancercenter.ucsd.edu]

- 22. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 24. biogot.com [biogot.com]

A Technical Guide to High-Purity 24:0 Lysophosphatidylcholine (Lyso-PC) for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 24:0 lysophosphatidylcholine (B164491) (Lyso-PC), a saturated lysophospholipid increasingly utilized in advanced research and pharmaceutical applications. This document details commercially available 24:0 Lyso-PC standards, their applications in analytical methods and drug delivery systems, and the underlying biological signaling pathways.

Commercial Availability of High-Purity 24:0 Lyso-PC Standard

A critical starting point for any research or development involving 24:0 Lyso-PC is the sourcing of a high-purity standard. Several reputable suppliers offer this product, ensuring consistency and reliability for experimental work. The following table summarizes the key quantitative data from prominent commercial suppliers.

| Supplier | Product Name/Number | Purity | Format | Available Quantities | Storage Temperature | CAS Number | Molecular Weight |

| BroadPharm | 24:0 Lyso PC (BP-42929) | Not specified | Powder | 1 mg, 5 mg, 10 mg, 25 mg | -20°C | 325171-59-3 | 607.9 |

| Sigma-Aldrich (Avanti) | This compound (855800P) | >99% (TLC) | Powder | 25 mg | -20°C | 325171-59-3 | 607.843 |

| MedchemExpress | This compound (HY-138622) | Not specified | Solid (White to off-white) | Not specified | -20°C (3 years for powder) | 325171-59-3 | 607.84 |

| Cambridge Isotope Labs | Lyso-PC 24:0 (DLM-10497) | 95% (Chemical Purity) | Neat | 1 mg, 5 mg | -20°C (Protect from light) | 325171-59-3 (Unlabeled) | 611.87 (Labeled) |

Applications in Research and Drug Development

High-purity 24:0 Lyso-PC serves as a critical component in various research and development endeavors, from its use as an analytical standard to its functional role in drug delivery systems.

Analytical Standard for Mass Spectrometry

24:0 Lyso-PC is frequently employed as a standard for liquid chromatography with tandem mass spectrometry (LC-MS/MS) analysis.[1] This is particularly relevant in the field of metabolomics and for the diagnosis of certain metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD), where the quantification of very-long-chain fatty acid-containing lysophospholipids is crucial.[2][3][4]

Role in Lipid Nanoparticle (LNP) Formulations

The unique amphiphilic nature of 24:0 Lyso-PC makes it a valuable component in the formulation of lipid nanoparticles (LNPs), which are at the forefront of mRNA drug delivery.[5][6][7] The inclusion of lysophospholipids can influence the structural integrity, stability, and fusogenicity of LNPs, thereby impacting the efficiency of nucleic acid delivery into target cells.[8][9]

Experimental Protocols

Quantification of 24:0 Lyso-PC using LC-MS/MS

This protocol is adapted from methodologies used for the analysis of lysophosphatidylcholines in biological samples.[3]

1. Sample Preparation:

-

Biological samples (e.g., dried blood spots, plasma) are subjected to a lipid extraction procedure, typically a modified Folch or Bligh-Dyer method, to isolate the lipid fraction.

-

An internal standard, such as a deuterated or 13C-labeled 24:0 Lyso-PC, is added at the beginning of the extraction process to ensure accurate quantification.[10]

2. Chromatographic Separation:

-

The extracted lipids are reconstituted in a suitable solvent and injected into a liquid chromatography system.

-

Separation is achieved using a C8 or C18 reversed-phase column (e.g., Inertsil C8-3, 3 μm, 2.1 × 50 mm).[3]

-

A gradient elution is employed using two mobile phases:

-

Mobile Phase A: 10 mM Ammonium formate (B1220265) in water.

-

Mobile Phase B: 10% 10 mM Ammonium formate in methanol.[3]

-

-

The gradient is programmed to separate 24:0 Lyso-PC from other lipid species.

3. Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection is performed using Multiple Reaction Monitoring (MRM). The specific MRM transition for 24:0 Lyso-PC is monitored (e.g., m/z 608.5 > 104.1).[3]

-

The peak area of the analyte is normalized to the peak area of the internal standard for quantification.

General Workflow for Lipid Nanoparticle Formulation

The following provides a generalized workflow for the formulation of lipid nanoparticles that could incorporate 24:0 Lyso-PC.

Signaling Pathways Involving Lysophosphatidylcholines